molecular formula C19H23N3O3 B2416531 N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361744-60-5

N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2416531
CAS No.: 2361744-60-5
M. Wt: 341.411
InChI Key: DXZKPIBFGHPEPV-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a propan-2-yloxyphenyl group, and a piperidine carboxamide moiety. It is known for its potential use in medicinal chemistry and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-cyano-4-propan-2-yloxybenzoic acid, which is then coupled with a piperidine derivative under specific reaction conditions to form the final product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-4-18(23)22-9-7-14(8-10-22)19(24)21-16-5-6-17(25-13(2)3)15(11-16)12-20/h4-6,11,13-14H,1,7-10H2,2-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZKPIBFGHPEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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